N-(4-(3-(isopropylamino)-3-oxopropyl)thiazol-2-yl)benzamide
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Overview
Description
N-(4-(3-(isopropylamino)-3-oxopropyl)thiazol-2-yl)benzamide is a compound that belongs to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit antibacterial activity and anti-inflammatory properties . These activities suggest that the compound may target bacterial cells or inflammation-related enzymes in the body.
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets resulting in antibacterial activity . For instance, some compounds display faster killing-kinetics towards bacterial cells, create pores in the bacterial cell membranes .
Biochemical Pathways
Similar compounds have been reported to inhibit cox-2 , an enzyme involved in inflammation, suggesting that this compound may also affect inflammation-related pathways.
Result of Action
Similar compounds have shown antibacterial activity against both gram-negative and gram-positive bacteria , and anti-inflammatory properties , suggesting potential effects at the molecular and cellular levels.
Action Environment
The effectiveness of similar compounds has been studied in vitro , indicating that laboratory conditions can be used to assess the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-(isopropylamino)-3-oxopropyl)thiazol-2-yl)benzamide typically involves the reaction of 2-aminothiazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amino group of the thiazole attacks the carbonyl carbon of the benzoyl chloride, forming the desired benzamide derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent reaction conditions, would be critical to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-(isopropylamino)-3-oxopropyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzamide moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole and benzamide derivatives.
Scientific Research Applications
N-(4-(3-(isopropylamino)-3-oxopropyl)thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(piperidin-1-yl)ethylamino)benzamides
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(morpholino)ethylamino)benzamides
Uniqueness
N-(4-(3-(isopropylamino)-3-oxopropyl)thiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the isopropylamino group and the oxopropyl linker differentiates it from other thiazole derivatives, potentially leading to unique interactions with biological targets .
Biological Activity
N-(4-(3-(isopropylamino)-3-oxopropyl)thiazol-2-yl)benzamide is an organic compound featuring a thiazole ring linked to a benzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.
Structural Characteristics
The compound's structure can be represented as follows:
- Molecular Formula : C15H18N4OS
- Molecular Weight : 302.39 g/mol
This compound's design is influenced by its structural similarity to other known bioactive molecules, making it a candidate for further pharmacological studies.
Anticancer Potential
Research indicates that compounds with similar structures often exhibit anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism typically involves interference with cell cycle progression and induction of DNA damage.
Case Study: Thiazole Derivatives
A study evaluated a series of thiazole derivatives, revealing that certain compounds demonstrated significant cytotoxicity against cancer cells, with IC50 values comparable to established chemotherapeutic agents. The incorporation of specific functional groups, such as isopropylamino, has been linked to enhanced activity against tumor cells.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Similar thiazole-based compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.
The antimicrobial action is believed to stem from the compound's ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in bacterial metabolism.
Enzyme Inhibition
The compound may act as an enzyme inhibitor, particularly targeting cyclooxygenase (COX) enzymes involved in inflammatory pathways. This inhibition could provide therapeutic benefits in conditions characterized by excessive inflammation.
Synthesis and Evaluation
The synthesis of this compound typically involves a nucleophilic substitution reaction between 2-aminothiazole and benzoyl chloride. The reaction conditions are crucial for optimizing yield and purity.
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
N-[4-[3-oxo-3-(propan-2-ylamino)propyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-11(2)17-14(20)9-8-13-10-22-16(18-13)19-15(21)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,17,20)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLHNCAMRXEBIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCC1=CSC(=N1)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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